methanone CAS No. 918480-54-3](/img/structure/B12608714.png)
[4-(3-Phenylpropyl)piperazin-1-yl](quinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenylpropyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the phenylpropyl group through nucleophilic substitution reactions. The quinoline moiety is then attached via a condensation reaction, often using a suitable catalyst to facilitate the process. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Phenylpropyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters like temperature, solvent, and catalyst being crucial for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products and processes.
Mécanisme D'action
The mechanism of action of 4-(3-Phenylpropyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in these interactions include signal transduction and metabolic pathways, which are crucial for the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine and quinoline derivatives, such as:
- 4-(2-Phenylethyl)piperazin-1-ylmethanone
- 4-(4-Phenylbutyl)piperazin-1-ylmethanone
- 4-(3-Phenylpropyl)piperazin-1-ylmethanone
Uniqueness
What sets 4-(3-Phenylpropyl)piperazin-1-ylmethanone apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
918480-54-3 |
|---|---|
Formule moléculaire |
C23H25N3O |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
[4-(3-phenylpropyl)piperazin-1-yl]-quinolin-2-ylmethanone |
InChI |
InChI=1S/C23H25N3O/c27-23(22-13-12-20-10-4-5-11-21(20)24-22)26-17-15-25(16-18-26)14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13H,6,9,14-18H2 |
Clé InChI |
HHXIFECSXZSJKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


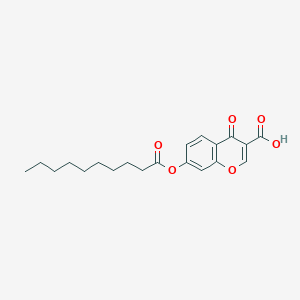
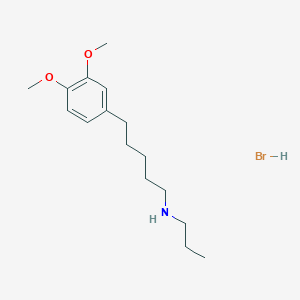

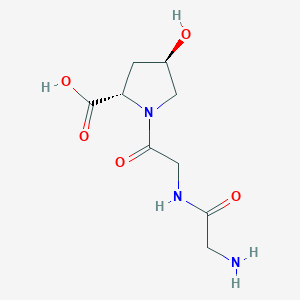
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
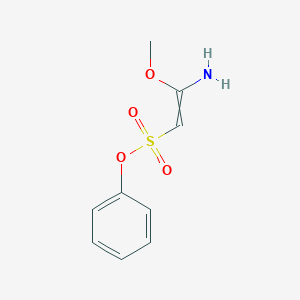
![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)
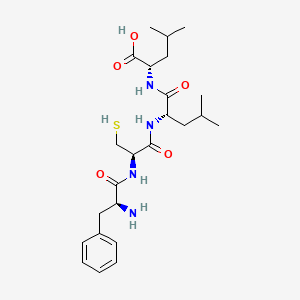

![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
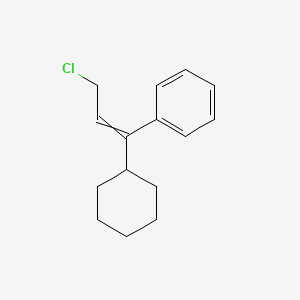
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
